molecular formula C21H23N3O2 B2915938 N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide CAS No. 1797701-19-9

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide

Cat. No.: B2915938
CAS No.: 1797701-19-9
M. Wt: 349.434
InChI Key: IUTUKAZZJRSYEU-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a methoxypiperidine moiety attached to a phenyl ring, which is further connected to an indole carboxamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. For example, it may inhibit specific kinases or interact with DNA to induce apoptosis in cancer cells .

Comparison with Similar Compounds

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-1H-indole-6-carboxamide can be compared with other similar compounds to highlight its uniqueness:

These comparisons highlight the structural diversity and potential for different biological activities among these compounds.

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-26-19-9-12-24(13-10-19)18-6-4-17(5-7-18)23-21(25)16-3-2-15-8-11-22-20(15)14-16/h2-8,11,14,19,22H,9-10,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTUKAZZJRSYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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